molecular formula C6H7NO3 B1506571 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid CAS No. 98140-76-2

5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1506571
CAS No.: 98140-76-2
M. Wt: 141.12 g/mol
InChI Key: KIBYCUUTMFTJRG-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid ( 98140-76-2) is a high-purity pyrrole derivative offered for research and further manufacturing applications. With a molecular formula of C 6 H 7 NO 3 and a molecular weight of 141.13 g/mol, this compound features both a hydroxymethyl and a carboxylic acid functional group on its pyrrole ring, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry . Pyrrole-2-carboxylic acids are of significant scientific interest as they arise in nature from the dehydrogenation of the amino acid L-proline and are found in the biosynthetic pathways of natural products like undecylprodigiosin and pyoluteorin . This makes this compound a potentially useful precursor for the synthesis of prodiginine analogs or other biologically active molecules . Researchers can utilize this compound in the development of novel pharmaceuticals, ligands, and complex heterocyclic systems. The product has a storage recommendation of sealed in dry conditions at 2-8°C . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans. Handle with care, referring to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-2,7-8H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBYCUUTMFTJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717740
Record name 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98140-76-2
Record name 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of pyrrole compounds exhibit notable antibacterial activities. For instance, aconicaramide, a derivative related to 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid, demonstrated moderate antibacterial effects against M. caseolyticus and S. aureus . This suggests that this compound and its derivatives could serve as potential candidates for developing new antibacterial agents.

DNA Gyrase Inhibition

Recent studies have highlighted the role of pyrrole derivatives in inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication. Compounds structurally related to this compound have shown low nanomolar inhibition against Escherichia coli DNA gyrase, indicating their potential as broad-spectrum antibacterial agents .

Applications in Drug Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry for drug development. Its ability to form derivatives with enhanced biological activity allows researchers to explore modifications that could improve efficacy and reduce toxicity.

Case Studies

  • Synthesis of Halogen-Doped Pyrroles : A study demonstrated the synthesis of halogen-substituted pyrrole building blocks from this compound, which were then tested for their ability to inhibit bacterial DNA gyrase. These compounds exhibited promising antibacterial activity, showcasing the utility of this compound in creating effective pharmaceutical agents .
  • Maillard Reaction Products : The Maillard reaction involving this compound has been studied for its potential to produce bioactive compounds with antioxidant properties. The reaction products showed varying degrees of reducing ability, indicating their potential application in food chemistry and nutraceuticals .

Potential in Nutraceuticals

Given its antioxidant properties demonstrated through various reactions, this compound may find applications in nutraceutical formulations aimed at enhancing health through diet. Its role in reducing oxidative stress could be particularly beneficial in developing functional foods or dietary supplements.

Mechanism of Action

The mechanism by which 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions. These interactions can influence biological processes and enzyme activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrole Ring

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound -CH₂OH (C5), -COOH (C2) 141.12 High polarity; potential antimicrobial
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid -Cl (C4), -CH₃ (C5), -COOH (C2) 173.58 Lipophilic; hepatitis B drug intermediate
5-Methyl-1H-pyrrole-2-carboxylic acid -CH₃ (C5), -COOH (C2) 125.13 Reduced solubility; increased permeability
5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid -C₆H₄F (C5), -COOH (C2) 206.18 Enhanced metabolic stability; aryl interactions
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid -C₄H₃S (C5), -COOH (C2) 193.22 Sulfur-induced electronic effects; drug intermediate

Key Observations :

  • Bioactivity : Halogenated derivatives (e.g., 4-chloro) exhibit antiviral properties, while aryl-substituted analogues (e.g., 4-fluorophenyl) leverage hydrophobic interactions for target binding .

Functional Group Modifications

Table 2: Functional Group Impact
Compound Name Functional Groups Key Differences Evidence Source
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate -COOCH₃ (C2), -NH₂ (C5) Esterification increases lipophilicity; amino group enables hydrogen bonding
5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde -CH₂OH (C5), -CHO (C2) Aldehyde group increases reactivity (e.g., oxidation susceptibility)
5-([(tert-Butoxy)carbonyl]amino)-1H-pyrrole-2-carboxylic acid -NHBoc (C5), -COOH (C2) Boc-protected amino group enhances stability for peptide synthesis

Key Observations :

  • Carboxylic Acid vs. Ester : Ester derivatives (e.g., methyl esters) improve cell permeability but require hydrolysis for activation .
  • Hydroxymethyl vs. Aldehyde : The aldehyde group in 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is more reactive, limiting its stability compared to the carboxylic acid analogue .

Fused-Ring and Heterocyclic Analogues

Table 3: Fused-Ring Systems
Compound Name Structure Molecular Weight (g/mol) Applications Evidence Source
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrole fused with pyridine 162.15 Antitumor and kinase inhibition studies
3-Fluoro-5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Fluorine substitution on fused ring 194.15 Enhanced binding affinity via halogen interactions

Key Observations :

  • Fused-ring systems (e.g., pyrrolopyridines) exhibit distinct electronic properties, often enhancing bioactivity through planar rigidity and π-π stacking .

Biological Activity

5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by various research findings.

This compound can be synthesized through several methods, often involving the modification of pyrrole derivatives. The compound is characterized by its hydroxymethyl and carboxylic acid functional groups, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been reported to inhibit Escherichia coli DNA gyrase with an IC50 value of less than 10 nM, demonstrating potent antibacterial effects against this pathogen . Furthermore, it shows activity against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 1 μg/mL .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. In structure-activity relationship studies, modifications to the pyrrole ring have resulted in compounds with potent anti-TB activity, with some derivatives exhibiting MIC values below 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis . This suggests that this compound and its analogs could serve as promising candidates for tuberculosis treatment.

Cytotoxicity and Anticancer Effects

In cytotoxicity assays, derivatives of this compound have shown varying degrees of effectiveness against cancer cell lines. For example, certain pyrrolo[1,2-b]pyridazine derivatives demonstrated significant inhibition of cell growth in plant and crustacean cells, indicating potential applications in cancer therapy . The compound's ability to reduce cell viability significantly at higher concentrations underscores its potential as an anticancer agent.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antibacterial Activity : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, suggesting its utility in developing new antibacterial agents .
  • Antitubercular Evaluation : In a pharmacological study focusing on drug-resistant tuberculosis, derivatives were found to exhibit low cytotoxicity while maintaining potent anti-TB activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialE. coli<10 nM
AntibacterialS. aureus1 μg/mL
AntitubercularM. tuberculosis<0.016 μg/mL
CytotoxicityVarious cancer cell linesVaries (up to 79% viability at 400 μM)

Preparation Methods

Synthesis via Pyrrolidine-2-carboxylic Acid Derivatives (Protected Pyrrole Intermediates)

One notable approach involves multi-step synthesis starting from protected pyrrolidine-2-carboxylic acid derivatives, which are then transformed into pyrrole carboxylic acid derivatives with hydroxymethyl substitution.

  • Key Steps:

    • Use of LHMDS (lithium hexamethyldisilazide) or LDA (lithium diisopropylamide) as strong bases at low temperatures (-78°C) to deprotonate protected amino acid derivatives.
    • Addition of acetic formic anhydride dropwise under strict temperature control to introduce formyl groups.
    • Subsequent work-up involving quenching with acetic acid and aqueous extraction.
    • Treatment with trifluoroacetic acid (TFA) in methylene chloride at low temperature to remove protecting groups and facilitate cyclization.
    • Purification by column chromatography to isolate the target pyrrole derivatives.
  • Yields and Characterization:

    • Yields reported up to ~83% for intermediate protected pyrrole derivatives.
    • Final products obtained with yields around 75%.
    • Characterization by ^1H NMR confirms the structure with characteristic chemical shifts for pyrrole protons and hydroxymethyl groups.
  • Summary Table:

Step Reagents/Conditions Yield (%) Notes
Deprotonation LHMDS or LDA, -78°C - Under nitrogen atmosphere
Formylation Acetic formic anhydride, THF, -78°C - Temperature strictly controlled
Quenching and Extraction Acetic acid, water, ethyl acetate - Organic phase dried over MgSO4
Deprotection & Cyclization TFA, methylene chloride, 5°C to 25°C - Stirred 4 hours
Purification Column chromatography 75-83 Final pyrrole derivative isolated

This method is well-documented in patent literature for pyrrolidine-2-carboxylic acid derivatives and their conversion to substituted pyrroles, including hydroxymethyl derivatives.

Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylides

A more recent and innovative approach involves the use of sulfur ylides reacting with ketones to form 5-hydroxy-1H-pyrrol-2(5H)-ones, which are structurally related to 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid.

  • Mechanism:

    • Sulfur ylide undergoes intramolecular cyclization with a ketonic carbonyl group.
    • Followed by a 1,3-hydroxy rearrangement leading to the formation of the hydroxy-substituted pyrrole ring.
    • This method proceeds under mild conditions without the need for transition metal catalysts.
  • Advantages:

    • One-pot operation combining cyclization and rearrangement.
    • High yields and operational simplicity.
    • Avoids harsh reagents or extreme conditions.
  • Experimental Conditions:

    • Reactions carried out in common organic solvents.
    • Use of base to induce the tandem cyclization.
    • Purification by column chromatography on neutral alumina.
  • Yields and Characterization:

    • Excellent yields reported (often >80%).
    • Structural confirmation by X-ray crystallography and advanced NMR techniques (COSY, HSQC, HMBC).
    • The method is applicable to a variety of substrates, indicating versatility.
  • Summary Table:

Parameter Details
Starting Materials Sulfur ylides and ketones
Reaction Conditions Mild base, room temperature or slightly elevated
Reaction Type Tandem intramolecular cyclization and rearrangement
Catalysts None (transition metal-free)
Purification Column chromatography on neutral alumina
Yield Typically >80%
Characterization X-ray crystallography, 2D NMR (COSY, HSQC, HMBC)

This approach is described in recent literature (2023) and provides a practical and efficient route to hydroxymethyl-substituted pyrrole carboxylic acids and related compounds.

Comparative Summary of Preparation Methods

Method Key Features Yield Range Advantages Limitations
Protected Pyrrolidine Derivatives Multi-step, low temp base-mediated formylation 75-83% High selectivity, well-established Requires protection/deprotection steps
Sulfur Ylide Tandem Cyclization One-pot, base-induced cyclization and rearrangement >80% Mild conditions, metal-free Requires sulfur ylide synthesis
Halogenated Pyrrole Intermediates Friedel–Crafts and chlorination steps ~60% Access to halogenated intermediates Multi-step, chromatographic challenges

Detailed Research Findings

  • The preparation via protected pyrrolidine derivatives emphasizes the importance of temperature control and the use of strong bases to achieve selective formylation and cyclization, yielding hydroxymethyl-substituted pyrroles with high purity.

  • The sulfur ylide method represents a novel and efficient synthetic strategy, combining cyclization and rearrangement in a single step, avoiding transition metals and harsh reagents, and providing excellent structural confirmation via spectroscopic methods.

  • Halogenated intermediates offer a versatile platform for further functionalization but involve more complex purification and moderate yields, making them less favorable for direct synthesis of this compound.

Q & A

Q. What are the key structural features and spectroscopic identifiers for 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid?

The compound (C₆H₇NO₃, MW 141.12 g/mol) contains a hydroxymethyl (-CH₂OH) group at position 5 and a carboxylic acid (-COOH) group at position 2 of the pyrrole ring. Key identifiers include:

  • SMILES : OCC1=CC=C(N1)C(=O)O
  • InChIKey : KIBYCUUTMFTJRG-UHFFFAOYSA-N
  • CAS No. : 98140-76-2 Characterization methods include ¹H/¹³C NMR (to confirm substituent positions) and FT-IR (to identify carboxylic acid O-H stretches ~2500-3300 cm⁻¹ and C=O stretches ~1700 cm⁻¹) .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves functionalization of pyrrole precursors. A standard approach includes:

  • Step 1 : Bromination or oxidation of pyrrole derivatives to introduce the carboxylic acid group at position 2 (e.g., using KMnO₄ in acidic conditions) .
  • Step 2 : Hydroxymethylation via Friedel-Crafts alkylation or protective-group strategies (e.g., using formaldehyde derivatives with BF₃·Et₂O catalysis). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers confirm the purity and stability of this compound under experimental conditions?

  • Purity : Use HPLC (C18 column, UV detection at 210–280 nm) with acetonitrile/water mobile phases.
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze by LC-MS to detect hydrolytic or oxidative byproducts (e.g., decarboxylation or hydroxymethyl group oxidation) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of electrophilic substitutions on the pyrrole ring?

The electron-withdrawing carboxylic acid group at position 2 directs electrophiles to the less deactivated α-positions (e.g., position 4). Computational studies (e.g., DFT calculations using Gaussian) predict charge distribution, showing reduced electron density at position 3 due to the hydroxymethyl group’s inductive effect. Experimental validation via nitration (HNO₃/H₂SO₄) confirms preferential substitution at position 4 .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Scenario : X-ray crystallography (e.g., monoclinic P2₁/c space group) may reveal intermolecular H-bonding (O-H⋯O between carboxylic acid groups), while NMR suggests dynamic proton exchange.
  • Resolution : Use variable-temperature NMR to observe H-bonding dynamics. For solid-state vs. solution discrepancies, synchrotron XRD and solid-state NMR correlate packing effects with molecular conformation .

Q. How can computational modeling optimize reaction conditions for derivatization of this compound?

  • Case Study : To acylate the hydroxymethyl group without decarboxylation:

Molecular docking (AutoDock Vina) identifies steric hindrance near the carboxylic acid.

Reaction optimization : Use bulky acylating agents (e.g., pivaloyl chloride) in DMF with DMAP catalysis at 0°C to minimize side reactions.
Validate yields via GC-MS and ²⁹Si NMR (if silyl protective groups are used) .

Q. What are the challenges in synthesizing this compound derivatives for bioactive screening?

Key issues include:

  • Byproduct formation : Competing reactions at the pyrrole NH (e.g., alkylation). Mitigate by using N-protected intermediates (e.g., tert-butyl carbamate).
  • Scale-up limitations : Low solubility in polar solvents. Switch to microwave-assisted synthesis in DMSO to enhance reaction efficiency. Confirm regiochemistry of derivatives via NOESY or X-ray crystallography .

Methodological Tables

Technique Application Key Parameters
X-ray Crystallography Solid-state structure determinationSpace group P2₁/c, Z = 4, R-factor < 0.05
DFT Calculations Regioselectivity predictionB3LYP/6-311+G(d,p) basis set
LC-MS Purity/degradation analysisESI+ mode, m/z 142.1 [M+H]⁺

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid

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